[1][2][3][4][5] Part 1: Executive Technical Summary[2][4] CAS 641571-11-1, chemically identified as 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , is not merely a reagent; it is the structural "warhead" respo...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Part 1: Executive Technical Summary[2][4]
CAS 641571-11-1, chemically identified as 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , is not merely a reagent; it is the structural "warhead" responsible for the selectivity profile of Nilotinib (Tasigna) .[1][2]
In the context of drug development, this molecule serves as the Type II Kinase Inhibitor "Tail" Moiety .[1][2] While the core scaffold of Nilotinib binds the ATP hinge region, this specific aniline fragment (CAS 641571-11-1) extends into the hydrophobic allosteric pocket adjacent to the ATP site.[1][2] The trifluoromethyl group (
) provides essential metabolic stability and lipophilicity, while the imidazole ring facilitates hydrogen bonding networks critical for overcoming Imatinib resistance mutations.[1][2]
This guide details the physicochemical properties, handling protocols, and structural biology context required for researchers utilizing this intermediate in medicinal chemistry and kinase inhibitor synthesis.[1][2]
Part 2: Physicochemical Profile[2][4]
The following data aggregates experimental values for high-purity (>98%) research-grade material.
Protocol Critical: Pre-warm DMSO to 37°C for rapid dissolution.[1][2]
Solubility (Aqueous)
Low (<0.3 mg/mL)
Requires co-solvent (e.g., 0.5% DMSO) for biological assays.[1][2]
pKa
~3.5 (Aniline), ~7.0 (Imidazole)
The imidazole nitrogen is protonatable at physiological pH.[1][2]
Part 3: Structural Biology & Mechanism of Action[2][4]
The "Gatekeeper" Interaction
To understand the utility of CAS 641571-11-1, one must analyze its role within the Nilotinib-BCR-ABL complex.[1][2] Unlike Imatinib, Nilotinib was rationally designed based on the crystal structure of the ABL kinase.[1][2]
Selectivity: The trifluoromethyl group on the phenyl ring of this fragment lodges into a hydrophobic pocket, improving binding affinity by 30-fold compared to Imatinib.[1][2]
Resistance Evasion: The methyl-imidazole group forms crucial van der Waals interactions that allow the molecule to bind even in the presence of certain point mutations that render first-generation inhibitors ineffective.[1][2]
Visualization: Retrosynthetic Logic
The following diagram illustrates the convergent synthesis of Nilotinib, highlighting CAS 641571-11-1 as the critical "Fragment B" that couples with the acid chloride scaffold.
Caption: Retrosynthetic analysis showing CAS 641571-11-1 as the nucleophilic partner in the final assembly of Nilotinib.
Part 4: Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (Standard)
Objective: Create a stable stock for synthesis or screening.
Reagents: CAS 641571-11-1 (Solid), Anhydrous DMSO (99.9%).[1][2]
Weighing: Accurately weigh 24.12 mg of CAS 641571-11-1 into a sterile, amber glass vial.
Why Amber? Aromatic amines can be light-sensitive over long durations.[1][2]
Solvent Addition: Add 10.0 mL of Anhydrous DMSO.
Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate at 40 kHz for 2 minutes at room temperature.
Checkpoint: Solution must be optically clear.[1][2] Any turbidity suggests moisture contamination or impurities.[1][2]
Storage: Aliquot into 500 µL volumes to avoid freeze-thaw cycles. Store at -20°C.
Objective: Verify purity before coupling reactions. Impurities in this fragment (e.g., regioisomers of the imidazole) can lead to difficult-to-separate byproducts in the final drug substance.[1][2]
3-(4-Methyl-1H-imidazol-1-yl)benzenamine solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the anticipated solubility characteristics...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the anticipated solubility characteristics of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine in a range of organic solvents. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this paper establishes a robust theoretical framework based on its molecular structure and the well-established principles of solute-solvent interactions. This guide is intended for researchers, scientists, and professionals in drug development, offering predictive insights and a detailed experimental protocol for solubility determination.
Introduction and Molecular Profile
3-(4-Methyl-1H-imidazol-1-yl)benzenamine is a heterocyclic aromatic amine. Its structure is characterized by a benzenamine (aniline) ring substituted with a 4-methyl-1H-imidazol-1-yl group at the meta position. This unique combination of a basic amino group, an aromatic system, and a polar imidazole ring with hydrogen bonding capabilities dictates its physicochemical properties and, consequently, its solubility behavior. Understanding these properties is crucial for applications in medicinal chemistry and materials science, where this compound may serve as a key building block.[1]
Physicochemical Properties (Predicted)
A comprehensive understanding of the solubility of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine begins with an analysis of its key physicochemical parameters. While extensive experimental data is not available, we can predict its properties based on its constituent functional groups.
The presence of the amine (-NH2) and imidazole groups introduces polarity and hydrogen bonding capabilities. The benzene ring and methyl group contribute nonpolar character.
Hydrogen Bond Donor
Yes
The N-H protons of the amine group and potentially the imidazole ring can act as hydrogen bond donors.[3]
Hydrogen Bond Acceptor
Yes
The nitrogen atoms of the amine and imidazole rings can act as hydrogen bond acceptors.[4]
pKa (Predicted)
~4-5 for the anilinic amine, ~7 for the imidazole ring
The anilinic amine is expected to be a weak base. The imidazole ring can be protonated.
Melting Point
Likely a solid at room temperature
Similar aromatic compounds with multiple rings are typically solids. For example, a related compound, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, has a melting point of 126-129 °C.[5]
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[6] For 3-(4-Methyl-1H-imidazol-1-yl)benzenamine, the key interactions to consider are hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
Influence of Functional Groups on Solubility
The solubility of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine is a balance between its polar and nonpolar components.
Polar Groups (-NH2, Imidazole): The primary amine and the imidazole ring are capable of forming strong hydrogen bonds with protic solvents (e.g., alcohols) and can engage in dipole-dipole interactions with aprotic polar solvents (e.g., DMSO, DMF).
Nonpolar Groups (Benzene ring, -CH3): The phenyl and methyl groups are nonpolar and will interact favorably with nonpolar solvents (e.g., hexane, toluene) through van der Waals forces.
The interplay of these groups suggests that the compound will exhibit a degree of solubility in a range of solvents, with the highest solubility expected in polar aprotic solvents that can effectively solvate both the polar and nonpolar regions of the molecule.
Predicted Solubility in Different Solvent Classes
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol, Water
Moderately to sparingly soluble
The ability to hydrogen bond with the solvent will promote solubility. However, the nonpolar aromatic backbone may limit high solubility, especially in water.
Polar Aprotic
DMSO, DMF, Acetonitrile
High solubility
These solvents can act as hydrogen bond acceptors and have strong dipole moments, effectively solvating the polar functional groups without the competing self-association of protic solvents.
Nonpolar
Hexane, Toluene, Diethyl ether
Low to sparingly soluble
The nonpolar nature of these solvents will not effectively solvate the polar amine and imidazole moieties, leading to poor solubility.[6]
Experimental Determination of Solubility
Given the lack of published data, experimental determination is necessary to quantify the solubility of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine. The following protocol outlines a standard method for this purpose.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Syringe filters (0.45 µm)
Step-by-Step Protocol
Preparation of Saturated Solutions:
Accurately weigh an excess amount of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine into a series of vials.
Add a known volume of each selected solvent to the respective vials.
Cap the vials tightly and vortex for 2 minutes to ensure initial dispersion.
Equilibration:
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure that the solution is saturated.
Sample Preparation for Analysis:
After equilibration, carefully remove the vials and allow the undissolved solid to settle.
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the remaining solid.
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
Filter the aliquot through a 0.45 µm syringe filter into a clean vial.
Quantitative Analysis (HPLC):
Prepare a series of standard solutions of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., DMSO).
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
Dilute the filtered supernatant from the saturated solutions with the mobile phase to a concentration that falls within the range of the calibration curve.
Inject the diluted samples into the HPLC and determine the concentration from the calibration curve.
Calculation of Solubility:
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
Visualizing Molecular Interactions
The following diagrams illustrate the key molecular features and potential interactions of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine that influence its solubility.
Caption: Chemical structure of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine.
While direct experimental data on the solubility of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine is scarce, a thorough analysis of its molecular structure allows for reliable predictions of its behavior in various organic solvents. The presence of both polar, hydrogen-bonding functional groups and a nonpolar aromatic core suggests a nuanced solubility profile. It is anticipated to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic solvents such as alcohols, and poor solubility in nonpolar solvents. The provided experimental protocol offers a clear and robust pathway for the empirical determination of its solubility, which is essential for its practical application in research and development.
References
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
Online Chemistry Learning. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
Chemistry Hall. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]
Simon Fraser University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanamine. PubChem. Retrieved from [Link]
Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
National Center for Biotechnology Information. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem. Retrieved from [Link]
MDPI. (2025, October 15). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
Wikipedia. (n.d.). N-(2-Carboxyethyl)iminodiacetic acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (1H-Imidazol-4-yl)methanol. PMC. Retrieved from [Link]
Shodhganga. (n.d.). Chapter 4. Retrieved from [Link]
Stanford University. (2019, March 20). Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Iminodiacetic acid (CAS 142-73-4). Retrieved from [Link]
ResearchGate. (2024, June 5). The crystal structure of 1,4-bis(1H-imidazol- 3-ium-1-yl)benzene dinitrate, C12H12N4. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1,3-Di(1H-imidazol-1-yl)benzene. PubChem. Retrieved from [Link]
The Progenitor Scaffold: History and Discovery of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine
The following technical guide details the history, synthesis, and pharmacological significance of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine , a critical pharmacophore in the development of second-generation tyrosine kinas...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the history, synthesis, and pharmacological significance of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine , a critical pharmacophore in the development of second-generation tyrosine kinase inhibitors (TKIs).
Part 1: Executive Summary & Chemical Identity[1]
3-(4-Methyl-1H-imidazol-1-yl)benzenamine (CAS: 119863-68-0*) is a pivotal heterocyclic aniline intermediate used primarily in the synthesis of Type II kinase inhibitors. It represents the foundational "tail" moiety of the blockbuster drug Nilotinib (Tasigna®), lacking only the 5-trifluoromethyl group found in the final drug molecule.
In the context of drug discovery, this molecule represents a classic case of scaffold hopping and fragment-based optimization .[1][2][3] It served as the structural bridge between the N-methylpiperazine tail of Imatinib and the highly lipophilic, high-affinity trifluoromethyl-imidazole tail of Nilotinib.
Pharmacophore, Synthetic Intermediate, Kinase Hinge Binder (Distal)
*Note: CAS numbers for specific salt forms or regioisomers may vary.[1][2]
Part 2: Discovery Context & Structural Evolution[1]
The discovery of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine is inextricably linked to the Novartis program led by Paul Manley and colleagues in the early 2000s, aimed at overcoming Imatinib resistance in Chronic Myeloid Leukemia (CML).
The Imatinib Resistance Problem
Imatinib (Gleevec) revolutionized CML treatment by inhibiting the BCR-ABL fusion protein. However, point mutations in the kinase domain (e.g., E255K, M351T) destabilized the inactive (DFG-out) conformation required for Imatinib binding.
The Scaffold Hop (Imatinib to AMN107)
Researchers sought a molecule with higher affinity and better fit within the hydrophobic pocket of the kinase.
Imatinib's Tail: N-methylpiperazine. This group provided solubility but had suboptimal shape complementarity for certain mutant pockets.
The Innovation: Replacing the piperazine with a 4-methylimidazole ring fused to the aniline.[4] This introduced a planar, rigid motif capable of forming distinct hydrogen bonds and hydrophobic interactions.[2][4]
The "Missing" Trifluoromethyl Group
The compound , 3-(4-Methyl-1H-imidazol-1-yl)benzenamine , is the des-trifluoromethyl analog of the Nilotinib tail.
Initial SAR: Early Structure-Activity Relationship (SAR) studies evaluated this simple imidazole-aniline scaffold.[1] It showed promise but lacked the metabolic stability and lipophilic efficiency required for a best-in-class drug.[1]
Optimization: The addition of a Trifluoromethyl (-CF₃) group at the 5-position of the benzene ring (yielding the actual Nilotinib intermediate) dramatically improved potency (IC₅₀ < 30 nM) and pharmacokinetic properties.
Therefore, 3-(4-Methyl-1H-imidazol-1-yl)benzenamine represents the evolutionary link —the proof-of-concept structure that validated the imidazole tail before final lead optimization.
Part 3: Synthetic Methodologies
The synthesis of this compound is a masterclass in C–N bond formation . Two primary routes dominate the literature: Nucleophilic Aromatic Substitution (SₙAr) and Transition-Metal Catalyzed Coupling (Ullmann/Buchwald).
Conditions: Heated to 120°C for 12–15 hours under inert atmosphere (N₂).
Mechanism: The copper catalyst facilitates the oxidative addition into the aryl bromide, followed by coordination of the imidazole nitrogen and reductive elimination to form the C–N bond.[4]
Workup: Aqueous quench followed by extraction with Ethyl Acetate. Purification via crystallization or silica chromatography.
Method B: SₙAr on Fluoro-Nitrobenzene (Historical)
Used before efficient Cu-catalysts were standardized for this specific substrate.
Protocol:
Step 1 (SₙAr): React 1-Fluoro-3-nitrobenzene with 4-Methylimidazole using NaH or K₂CO₃ in DMF at 80°C. The imidazole displaces the fluorine.
Step 2 (Reduction): Hydrogenation of the nitro group (H₂, Pd/C) or chemical reduction (Fe/NH₄Cl) to yield the aniline.
Comparative Analysis
Metric
Method A (Cu-Catalyzed)
Method B (SₙAr + Reduction)
Atom Economy
High
Moderate (Requires reduction step)
Regioselectivity
High (N1 vs N3 of imidazole)
Moderate (Isomers possible)
Scalability
Excellent (Kilogram scale)
Good, but hydrogenation adds safety risk
Part 4: Visualization of Pathways
Synthetic Workflow (Method A)
The following diagram illustrates the convergent synthesis via Copper catalysis.
Caption: Figure 1. Convergent synthesis of the target scaffold via Cu-catalyzed C-N coupling.
Structural Evolution (SAR Context)
This diagram maps the logical progression from Imatinib to the target scaffold, and finally to Nilotinib.
Caption: Figure 2.[2][4][5] Evolutionary lineage of the scaffold in BCR-ABL inhibitor development.
Part 5: References & Authority[1][2][4]
Manley, P. W., et al. (2010).[5][6] "Extended kinase profile and properties of the protein kinase inhibitor nilotinib." Biochimica et Biophysica Acta, 1804(3), 445-453. Link
Significance: Defines the kinase selectivity profile and the role of the imidazole tail in binding.[2][4]
Breitenstein, W., et al. (2004).[7] "Preparation of pyrimidinylaminobenzamides as inhibitors of protein kinases." World Intellectual Property Organization, WO 2004/005281. Link
Significance: The primary patent describing the synthesis of the imidazole-aniline intermediates (including the CF3 variant).
Weisberg, E., et al. (2005). "AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL."[8][7][9] British Journal of Cancer, 92(10), 1842–1849. Link
Significance: Details the biological rationale for replacing the Imatinib tail with the imidazole scaffold.
PubChem Compound Summary. "3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline." Link
Significance: Provides physicochemical data for the closely related drug intermediate.
Step-by-step protocol for preparing CAS 641571-11-1
Application Note: Scalable Synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 641571-11-1) [1] Part 1: Executive Summary & Chemical Identity Objective: This protocol details the scalable preparati...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 641571-11-1) [1]
Part 1: Executive Summary & Chemical Identity
Objective:
This protocol details the scalable preparation of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 641571-11-1).[1][2][3] This compound is the critical "Right-Hand Side" (RHS) intermediate for the synthesis of Nilotinib (Tasigna®), a second-generation BCR-ABL tyrosine kinase inhibitor used in the treatment of Chronic Myeloid Leukemia (CML).
Critical Distinction:
While often searched alongside antiviral intermediates due to supply chain overlaps, this CAS specifically refers to the Nilotinib intermediate , not the Paxlovid (Nirmatrelvir) P2 ligand (which is CAS 565456-77-1).
Intermediate for Nilotinib (Coupling with 3-bromo-4-methyl-N-(3-guanidinophenyl)benzamide derivatives)
Part 2: Strategic Synthesis Architecture
The synthesis of CAS 641571-11-1 presents a classic challenge in regioselective N-arylation. The core objective is to couple 4-methylimidazole with a 3,5-disubstituted aniline precursor while ensuring the imidazole attaches at the correct nitrogen to yield the 4-methyl isomer rather than the 5-methyl impurity.
Selected Route: Copper-Catalyzed Ullmann-Type Coupling
We utilize a modified Ullmann coupling using 3-Bromo-5-(trifluoromethyl)aniline and 4-Methylimidazole . This route is preferred over Nucleophilic Aromatic Substitution (SNAr) on fluoronitrobenzenes because it is more convergent, uses readily available starting materials, and avoids a subsequent nitro-reduction step involving hazardous hydrogenations.
Reaction Pathway Diagram
Caption: Copper-catalyzed C-N coupling workflow favoring the 4-methyl regioisomer.
Inerting: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet. Purge the system with nitrogen for 15 minutes.
Charging: Add the solid reagents in the following order to prevent catalyst deactivation:
3-Bromo-5-(trifluoromethyl)aniline (10.0 g)
4-Methylimidazole (5.13 g)
K₂CO₃ (11.5 g, granular, anhydrous)
8-Hydroxyquinoline (1.21 g)
CuI (0.79 g)
Solvation: Add anhydrous DMSO (100 mL) via syringe or addition funnel.
Heating: Heat the reaction mixture to 120 °C (internal temperature).
Note: The color typically changes from green/blue to dark brown as the active Cu-ligand species forms.
Monitoring: Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM).
Endpoint: >98% conversion of the aryl bromide. Typical reaction time is 16–24 hours .
Step 3: Workup and Isolation
Quench: Cool the reaction mixture to room temperature (20–25 °C).
Dilution: Pour the reaction mixture into a stirred mixture of Water (300 mL) and Ethyl Acetate (150 mL) .
Filtration: Filter the biphasic mixture through a pad of Celite to remove insoluble copper salts. Wash the pad with Ethyl Acetate (50 mL).
Extraction: Separate the layers. Extract the aqueous layer again with Ethyl Acetate (2 x 100 mL).
Washing: Combine the organic layers and wash sequentially with:
Water (2 x 100 mL) – Critical to remove DMSO.
Brine (100 mL).
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude brown solid.
Step 4: Purification (Regioisomer Control)
The crude material may contain 3–8% of the undesired 5-methylimidazole regioisomer.
Recrystallization (Preferred for Scale):
Dissolve the crude solid in hot Toluene (approx. 5V) .
Slowly add n-Heptane until turbidity is observed.
Cool gradually to 0–5 °C and stir for 2 hours.
Filter the precipitate. The 4-methyl isomer (Target) crystallizes preferentially.
Column Chromatography (Alternative for High Purity):
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient of 0% to 5% Methanol in Dichloromethane.
Rf values: The target compound is typically more polar than the starting bromide but less polar than the 5-methyl impurity in some systems, though separation is difficult. Crystallization is superior for isomer rejection.
Part 4: Quality Control & Validation
1. H-NMR Validation (DMSO-d6, 400 MHz):
Diagnostic Signals:
δ 2.16 ppm (s, 3H): Methyl group on imidazole.
δ 5.80 ppm (s, 2H): Aniline NH₂ protons (broad).
δ 7.40 - 8.10 ppm: Aromatic protons (3H from phenyl ring, 2H from imidazole).
Regioisomer Check: The imidazole C-H protons in the 4-methyl isomer appear as two distinct singlets. In the 5-methyl isomer, the chemical shifts differ slightly. Use NOESY if unsure: NOE correlation between the methyl group and the phenyl ring protons indicates the 5-methyl (undesired) isomer (due to proximity). The 4-methyl isomer shows NOE between the methyl group and the imidazole C5-H only.
Application Note: Coupling Strategies for 3-(4-Methyl-1H-imidazol-1-yl)benzenamine
This guide outlines the optimized synthesis of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine , a critical pharmacophore often utilized in kinase inhibitor development (analogous to the "Nilotinib" intermediate). The guide pri...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the optimized synthesis of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine , a critical pharmacophore often utilized in kinase inhibitor development (analogous to the "Nilotinib" intermediate).
The guide prioritizes the Nucleophilic Aromatic Substitution (
) route via a nitro-precursor as the industrial "Gold Standard" for regioselectivity and yield, while also detailing the Copper-Catalyzed Ullmann Coupling for direct access from haloanilines.
Executive Summary & Retrosynthetic Analysis
The synthesis of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine requires the formation of a C–N bond between the N1-position of 4-methylimidazole and the C3-position of a benzene ring.
The primary challenge is Regioselectivity . 4-Methylimidazole exists in tautomeric equilibrium. Coupling can occur at either nitrogen, leading to two isomers:
We evaluate three methodologies based on scalability and chemoselectivity:
Method A (
- Recommended): Coupling 4-methylimidazole with 1-fluoro-3-nitrobenzene followed by reduction.[1] High regioselectivity; avoids aniline side-reactions.
Method B (Cu-Catalyzed Ullmann): Direct coupling of 4-methylimidazole with 3-bromoaniline. Lower cost; moderate chemoselectivity risks (aniline NH₂ vs. imidazole NH).
Method C (Pd-Catalyzed Buchwald-Hartwig): High-cost, high-precision coupling. Best for late-stage functionalization.
Figure 1: Retrosynthetic disconnection showing the two primary routes. Method A is preferred for purity.
Method A: Nucleophilic Aromatic Substitution (
)
Status: Industrial Preferred Route
Mechanism: Addition-Elimination
Key Advantage: The nitro group activates the ring for fluoride displacement and prevents side reactions common with free anilines.
Protocol 1: Coupling of 4-Methylimidazole and 1-Fluoro-3-nitrobenzene
Preparation: Charge a reaction vessel with 1-fluoro-3-nitrobenzene (1.0 eq) and 4-methylimidazole (1.1 eq) in DMSO (5 volumes).
Base Addition: Add anhydrous
(1.5 eq). Note: Use granular to control reaction kinetics and prevent slurry aggregation.
Reaction: Heat the mixture to 100–110°C for 12–16 hours.
Process Control: Monitor HPLC for consumption of the fluoride starting material.
Regioselectivity Check: The 4-methyl isomer is thermodynamically and kinetically favored. The ratio is typically >95:5 (4-Me : 5-Me).
Work-up: Cool to 25°C. Pour the reaction mass into ice-water (10 volumes). The product, 1-(3-nitrophenyl)-4-methylimidazole , will precipitate as a solid.[10]
Switch ligand to trans-N,N'-dimethylcyclohexane-1,2-diamine or L-Proline .
Blue/Green Product
Residual Copper.
Wash organic layer with 10% EDTA or solution.
References
Vertex Pharmaceuticals. (2020). An improved process for 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[11][12][13] US Patent App. 2020/0377475. Link
Wang, X., et al. (2011).[3][6] Synthesis of Nilotinib via Cu-Catalyzed Coupling. Synthesis, 2011(16), 2684. Link
Buchwald, S. L., et al. (2004).[5] Copper-Catalyzed Domination of Nitrogen Heterocycles. Journal of Organic Chemistry, 69(17), 5578–5587. Link
Ding, K., et al. (2010).[5][14] Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010, 1505-1511.[5][14] Link
Application Notes and Protocols for the Scale-Up of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine Manufacturing
Introduction: Strategic Importance of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine 3-(4-Methyl-1H-imidazol-1-yl)benzenamine, a key advanced intermediate, is of significant interest to the pharmaceutical industry, primarily f...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine
3-(4-Methyl-1H-imidazol-1-yl)benzenamine, a key advanced intermediate, is of significant interest to the pharmaceutical industry, primarily for the synthesis of targeted therapies. Its molecular architecture is a critical pharmacophore in a number of kinase inhibitors. The robust and scalable synthesis of this intermediate is therefore a cornerstone of ensuring a stable and cost-effective supply chain for these life-saving medications.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the process development and scale-up of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine manufacturing. It is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy, process controls, and analytical methodologies, in alignment with the principles of Quality by Design (QbD) and current Good Manufacturing Practices (cGMP).
Synthetic Strategy: A Comparative Analysis and Rationale
The formation of the C-N bond between the aniline and imidazole moieties is the key transformation in the synthesis of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine. Two primary catalytic cross-coupling methodologies are viable for this purpose: the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation: This classical copper-catalyzed reaction is a well-established method for forming C-N bonds.[1][2] It typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures.[1][3] While cost-effective, traditional Ullmann conditions can be harsh, requiring high temperatures and stoichiometric amounts of copper, which can lead to challenges in product purification and waste disposal.[1] Modern modifications using ligands can enable milder reaction conditions.[1]
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern medicinal and process chemistry due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the classical Ullmann reaction.[4][5] The choice of palladium precursor and, critically, the phosphine ligand are key to achieving high efficiency and selectivity.[4][6]
For the scale-up of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine, a modified Ullmann-type condensation is recommended . This choice is predicated on a careful consideration of process economics, robustness, and safety at an industrial scale. While the Buchwald-Hartwig amination is a powerful tool, the cost of palladium catalysts and specialized phosphine ligands, as well as the need for stringent measures to remove palladium to acceptable levels (typically <10 ppm for oral APIs), can present significant economic and operational hurdles.[7] Copper-based catalysis, particularly with modern ligand systems, offers a more cost-effective and sustainable alternative for this specific transformation, especially given the relatively simple nature of the coupling partners.
The proposed synthetic route is a two-step process, starting from commercially available 3-bromo-5-(trifluoromethyl)aniline and 4-methylimidazole. This approach is efficient and avoids the use of highly energetic or toxic reagents.
Process Chemistry and Scale-Up Considerations
Step 1: Ullmann-Type Condensation
The core of the synthesis is the copper-catalyzed N-arylation of 4-methylimidazole with 3-bromo-5-(trifluoromethyl)aniline.
Reaction Scheme:
Caption: Synthetic route to the target intermediate.
Causality Behind Experimental Choices:
Catalyst System: Copper(I) iodide (CuI) is selected as an inexpensive and effective copper source. L-proline, a naturally occurring amino acid, serves as a highly effective and economical ligand for this type of transformation, promoting the reaction under milder conditions than traditional Ullmann protocols.[8]
Base: Potassium carbonate (K2CO3) is a cost-effective, moderately strong inorganic base that is suitable for this reaction. It is crucial for the deprotonation of the imidazole nitrogen, facilitating its nucleophilic attack on the aryl halide.
Solvent: Dimethyl sulfoxide (DMSO) is chosen as the solvent due to its high boiling point, excellent solvating power for the reactants and reagents, and its ability to promote this type of coupling reaction.
Scale-Up Challenges and Mitigation Strategies:
Exothermicity: While this reaction is not violently exothermic, monitoring the internal temperature during the initial heating phase is crucial to prevent any uncontrolled temperature rise. On a large scale, a jacketed reactor with precise temperature control is essential.
Heterogeneity and Mass Transfer: The reaction mixture is heterogeneous due to the presence of solid K2CO3. Efficient agitation is critical to ensure good mass transfer between the solid and liquid phases. The use of a pitched-blade turbine or a similar high-efficiency agitator is recommended for pilot and production scale reactors.
Product Isolation and Purification: The work-up procedure is designed to efficiently remove the copper catalyst, unreacted starting materials, and inorganic salts. A key challenge is the potential for the product to be soluble in both organic and aqueous phases, depending on the pH. Careful control of the pH during the extraction is necessary to maximize yield.
Step 2: Isolation and Purification as the Hydrochloride Salt
For ease of handling, purification, and to ensure a stable, crystalline solid, the free base is converted to its hydrochloride salt.
Reaction Scheme:
Caption: Formation of the hydrochloride salt.
Causality Behind Experimental Choices:
Salt Formation: The hydrochloride salt is chosen due to its common use in the pharmaceutical industry and its ability to form a stable, crystalline solid that is easy to isolate and handle.
Solvent System: A mixture of isopropanol and toluene is an effective solvent system for the crystallization of the hydrochloride salt. Isopropanol provides good solubility for the free base and the salt at elevated temperatures, while toluene acts as an anti-solvent, promoting crystallization upon cooling and ensuring high recovery.
Scale-Up Challenges and Mitigation Strategies:
Crystallization and Polymorphism: The control of the crystalline form is critical for the quality of the final product. A specific crystalline form of the monohydrochloride has been identified and characterized.[9] Consistent control of the cooling rate, agitation, and seeding protocol is essential to ensure the desired polymorphic form is obtained reproducibly. The use of Process Analytical Technology (PAT), such as in-situ particle size analysis, can be beneficial for monitoring and controlling the crystallization process at scale.
Filtration and Drying: The physical properties of the crystalline product, such as particle size and shape, will affect the efficiency of filtration and drying. The crystallization process should be optimized to produce crystals that are easily filtered and dried. The final drying step should be conducted under vacuum at a controlled temperature to ensure the removal of residual solvents to levels that meet ICH guidelines.
Detailed Experimental Protocols
Laboratory Scale Synthesis (100 g)
Materials and Equipment:
1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and reflux condenser.
Heating mantle with a temperature controller.
Standard laboratory glassware.
3-Bromo-5-(trifluoromethyl)aniline
4-Methylimidazole
Copper(I) iodide (CuI)
L-Proline
Potassium carbonate (K2CO3), anhydrous
Dimethyl sulfoxide (DMSO), anhydrous
Toluene
Isopropanol
Concentrated Hydrochloric Acid (HCl)
Deionized water
Step 1: Synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine
To the 1 L flask, add 3-bromo-5-(trifluoromethyl)aniline (120 g, 0.5 mol), 4-methylimidazole (61.5 g, 0.75 mol), potassium carbonate (172.5 g, 1.25 mol), copper(I) iodide (9.5 g, 0.05 mol), and L-proline (11.5 g, 0.1 mol).
Add anhydrous DMSO (500 mL) to the flask.
Begin stirring and heat the reaction mixture to 120-125 °C under a nitrogen atmosphere.
Maintain the reaction at this temperature for 18-24 hours. Monitor the reaction progress by HPLC until the starting aryl bromide is <1%.
Cool the reaction mixture to room temperature.
Pour the reaction mixture into a 2 L beaker containing deionized water (1 L).
Extract the aqueous mixture with toluene (3 x 500 mL).
Combine the organic extracts and wash with 10% aqueous ammonia (2 x 250 mL) to remove residual copper salts, followed by a brine wash (250 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base as an oil.
Step 2: Formation and Crystallization of the Hydrochloride Salt
Dissolve the crude free base in isopropanol (300 mL) at 50-60 °C.
Add toluene (600 mL) to the solution.
Slowly add a solution of concentrated HCl (approx. 45 mL) in isopropanol (100 mL) dropwise while maintaining the temperature at 50-60 °C.
After the addition is complete, cool the mixture slowly to 0-5 °C over 2-3 hours and hold at this temperature for at least 2 hours to complete the crystallization.
Filter the precipitated solid and wash the filter cake with a cold (0-5 °C) mixture of isopropanol/toluene (1:2, 2 x 100 mL).
Dry the solid under vacuum at 60-70 °C to a constant weight.
Expected Yield: 110-125 g (79-90% over two steps).
Pilot Plant Scale-Up Protocol (10 kg)
Equipment:
100 L glass-lined reactor with a pitched-blade turbine agitator, heating/cooling jacket, thermocouple, and reflux condenser.
50 L and 20 L Nutsche filter-dryers.
Appropriate pumps and transfer lines.
Step 1: Synthesis of the Free Base
Charge the 100 L reactor with 3-bromo-5-(trifluoromethyl)aniline (12.0 kg), 4-methylimidazole (6.15 kg), potassium carbonate (17.25 kg), copper(I) iodide (0.95 kg), and L-proline (1.15 kg).
Charge anhydrous DMSO (50 L) to the reactor.
Start agitation and heat the reactor contents to 120-125 °C under a nitrogen blanket.
Hold at temperature for 18-24 hours, monitoring by in-process HPLC.
Cool the reactor to 20-25 °C.
Transfer the reaction mixture to a larger vessel containing deionized water (100 L).
Extract the aqueous mixture with toluene (3 x 50 L).
Wash the combined organic layers with 10% aqueous ammonia (2 x 25 L) and then brine (25 L).
Concentrate the organic layer under vacuum to a minimum stirrable volume.
Step 2: Hydrochloride Salt Formation and Isolation
Add isopropanol (30 L) to the concentrated free base and heat to 50-60 °C to dissolve.
Add toluene (60 L).
Prepare a solution of concentrated HCl (approx. 4.5 L) in isopropanol (10 L) and add it to the reactor over at least 1 hour, maintaining the temperature at 50-60 °C.
Implement a controlled cooling profile: cool to 20-25 °C over 2-3 hours, then to 0-5 °C over another 2-3 hours. Hold at 0-5 °C for at least 4 hours.
Transfer the slurry to the Nutsche filter-dryer.
Filter the solid and wash with a pre-chilled (0-5 °C) mixture of isopropanol/toluene (1:2, 2 x 10 L).
Dry the product in the filter-dryer under vacuum at 60-70 °C until the loss on drying (LOD) is <0.5%.
Analytical Quality Control
A robust analytical package is essential to ensure the quality and consistency of the manufactured intermediate.
In-Process Control (IPC) and Final Product Specification
This method should be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Safety, Health, and Environment (SHE)
Hazard Identification and Risk Mitigation:
3-Bromo-5-(trifluoromethyl)aniline: Corrosive and an irritant. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
4-Methylimidazole: Corrosive and may cause burns. Handle with appropriate PPE.
Copper(I) Iodide: Harmful if swallowed or inhaled. Avoid creating dust.
DMSO: Can enhance the absorption of other chemicals through the skin. Use with caution.
Toluene: Flammable and has associated health risks. Use in a well-ventilated area away from ignition sources.
Organometallic Catalysts: While copper is less toxic than palladium, proper handling and disposal procedures are still necessary. Spent catalyst and aqueous washes containing copper should be collected and treated as hazardous waste according to local regulations.
Application Notes and Protocols for the Ullmann Coupling Reaction of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine
Introduction: Navigating the Ullmann Coupling of a Bifunctional Substrate The Ullmann coupling reaction, a cornerstone of carbon-nitrogen (C-N) bond formation, has been instrumental in the synthesis of a vast array of ph...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Ullmann Coupling of a Bifunctional Substrate
The Ullmann coupling reaction, a cornerstone of carbon-nitrogen (C-N) bond formation, has been instrumental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Historically, this copper-catalyzed reaction was notorious for requiring harsh conditions, often involving high temperatures and stoichiometric amounts of copper.[1] However, the advent of modern ligand-accelerated protocols has transformed the Ullmann coupling into a milder and more versatile synthetic tool.[2][3]
This guide focuses on the Ullmann coupling of a particularly interesting substrate: 3-(4-Methyl-1H-imidazol-1-yl)benzenamine. This molecule presents a unique challenge and opportunity due to the presence of two distinct nucleophilic nitrogen centers: the secondary amine of the benzenamine moiety and the sp²-hybridized nitrogen of the imidazole ring. The regioselectivity of the N-arylation reaction is, therefore, a critical consideration. This document provides a detailed exploration of the factors governing this selectivity and offers protocols designed to favor arylation at either the aniline or the imidazole nitrogen.
The choice between copper- and palladium-based catalytic systems, the selection of appropriate ligands, and the optimization of reaction parameters are all crucial for achieving the desired regioselectivity. For instance, palladium-catalyzed Buchwald-Hartwig amination has been shown to selectively arylate the imidazole nitrogen in a similar substrate, highlighting the potential for catalyst control.[4][5] Conversely, traditional copper-catalyzed Ullmann conditions have been widely used for the N-arylation of both anilines and imidazoles, suggesting that fine-tuning of the reaction conditions is paramount.[3][6]
These application notes are intended for researchers, scientists, and drug development professionals seeking to utilize 3-(4-Methyl-1H-imidazol-1-yl)benzenamine as a building block in the synthesis of more complex molecules. The protocols provided herein are based on established principles of Ullmann coupling and related N-arylation reactions and should serve as a strong starting point for further optimization.
Understanding the Mechanistic Landscape
The mechanism of the Ullmann coupling reaction has been the subject of extensive study. While a definitive, universally accepted mechanism remains elusive and may be substrate-dependent, a generally accepted pathway for the copper-catalyzed N-arylation of an amine is depicted below. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
Figure 1: A plausible catalytic cycle for the copper-catalyzed Ullmann N-arylation reaction.
In the context of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine, the initial coordination and deprotonation can occur at either the aniline or the imidazole nitrogen, leading to two competing catalytic cycles. The relative nucleophilicity of these two sites, steric hindrance, and the nature of the ligand employed will dictate the predominant reaction pathway.
Protocol 1: Selective N-Arylation of the Imidazole Moiety
This protocol is designed to favor the N-arylation of the imidazole nitrogen. The choice of a palladium catalyst and a biarylphosphine ligand is based on literature precedents for selective imidazole arylation in the presence of an aniline.[4][5]
Figure 2: General experimental workflow for the N-arylation reaction.
Step-by-Step Protocol
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), the biarylphosphine ligand (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
Addition of Reactants: Under a positive pressure of inert gas, add 3-(4-Methyl-1H-imidazol-1-yl)benzenamine (1.0 mmol), the aryl halide (1.2 mmol), and anhydrous toluene (5 mL).
Reaction: Stir the reaction mixture at 100-110 °C.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective N-Arylation of the Aniline Moiety
This protocol aims to selectively arylate the aniline nitrogen using a copper-catalyzed Ullmann condensation. The use of a copper(I) source and a diamine ligand under specific conditions can favor the arylation of the more nucleophilic aniline.[3]
Materials and Reagents
Reagent
Grade
Supplier
3-(4-Methyl-1H-imidazol-1-yl)benzenamine
≥98%
Commercial Source
Aryl Halide (e.g., Aryl Iodide)
Synthesis Grade
Commercial Source
Copper(I) Iodide (CuI)
≥99%
Commercial Source
N,N'-Dimethylethylenediamine (DMEDA)
≥98%
Commercial Source
Potassium Phosphate (K₃PO₄)
≥98%
Commercial Source
Anhydrous Dimethylformamide (DMF)
DriSolv® or similar
Commercial Source
Inert Gas (Argon or Nitrogen)
High Purity
Gas Supplier
Step-by-Step Protocol
Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.05 mmol, 5 mol%), 3-(4-Methyl-1H-imidazol-1-yl)benzenamine (1.0 mmol), the aryl halide (1.1 mmol), and K₃PO₄ (2.0 mmol).
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) and N,N'-dimethylethylenediamine (0.1 mmol, 10 mol%) via syringe.
Reaction: Stir the reaction mixture at 110-120 °C.
Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and add water (25 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Alternative Strategy: Protecting Group Approach
For instances where achieving high regioselectivity is challenging, a protecting group strategy can be employed. The more nucleophilic aniline nitrogen can be temporarily protected, for example, as a carbamate (e.g., Boc) or an amide, to direct the Ullmann coupling to the imidazole nitrogen. Subsequent deprotection would then yield the desired product. The choice of protecting group will depend on its stability to the Ullmann reaction conditions and the ease of its removal.[7]
Data Presentation: Typical Reaction Parameters
Parameter
Protocol 1 (Imidazole Selective)
Protocol 2 (Aniline Selective)
Catalyst
Pd₂(dba)₃
CuI
Ligand
Biarylphosphine (e.g., XPhos)
N,N'-Dimethylethylenediamine (DMEDA)
Base
NaOtBu
K₃PO₄
Solvent
Toluene
DMF
Temperature
100-110 °C
110-120 °C
Typical Aryl Halide
Aryl Bromide
Aryl Iodide
Expected Major Product
N-arylation at the imidazole nitrogen
N-arylation at the aniline nitrogen
Note: The conditions and outcomes presented in this table are based on related literature and serve as a starting point. Optimization for specific substrates is highly recommended.
Conclusion and Future Outlook
The Ullmann coupling of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine offers a versatile route to novel molecular architectures of interest in medicinal chemistry and materials science. Achieving regioselectivity in the N-arylation of this bifunctional substrate is a key challenge that can be addressed through careful selection of the catalytic system and reaction conditions. The protocols outlined in this guide provide a rational starting point for the selective functionalization of either the imidazole or the aniline nitrogen. Further exploration of ligands, bases, and solvent systems, as well as the potential application of protecting group strategies, will undoubtedly lead to even more refined and efficient synthetic methodologies for this valuable building block.
References
Zhang, Y., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition, 51(48), 12083-12087. [Link]
Zhang, Y., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie (International ed. in English), 51(48), 12083–12087*. [Link]
Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]
Khatun, N., & Uddin, M. N. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. International Journal of Advanced Research, 5(8), 186-198. [Link]
ResearchGate. (n.d.). Proposed mechanism for N‐arylation of imidazole using various aryl halides.[Link]
Lv, T., Wang, Z., You, J., Lan, J., & Gao, G. (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. The Journal of Organic Chemistry, 78(12), 5723–5730. [Link]
Wikipedia. (2023, December 26). Ullmann reaction. [Link]
Google Patents. (n.d.). DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
ResearchGate. (n.d.). Aryl quaternization of imidazole derivatives under copper catalysis.[Link]
Barjola, A., et al. (2016). Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings. The Journal of Organic Chemistry, 81(12), 5041-5054. [Link]
Thansandote, P., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access, Author Manuscript, available in PMC 2014 August 16. [Link]
OperaChem. (2025, April 1). Ullmann coupling-An overview. [Link]
Technical Support Center: A Guide to Purifying 3-(4-Methyl-1H-imidazol-1-yl)benzenamine from Regioisomeric Impurities
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioisomeric impurities in 3-(4-Methyl-1H-imidazol-1-yl)benzen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioisomeric impurities in 3-(4-Methyl-1H-imidazol-1-yl)benzenamine. Here, we provide in-depth troubleshooting, experimental protocols, and expert insights to help you achieve the desired purity of your compound.
Understanding the Challenge: The Formation of Regioisomers
The synthesis of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine, a key intermediate in the synthesis of pharmaceuticals like Nilotinib, can often lead to the formation of regioisomeric impurities.[1][2] These isomers, having the same molecular formula but different spatial arrangements of substituents on the aromatic ring, can be notoriously difficult to separate due to their similar physical and chemical properties.[3]
The primary synthetic route involves the coupling of 4-methylimidazole with a substituted aniline, such as 3-bromo-5-trifluoromethylaniline or 3-fluoro-5-trifluoromethylaniline.[1][4] Depending on the reaction conditions, the imidazole ring can attach at different positions on the benzenamine ring, leading to a mixture of regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the most likely regioisomeric impurities I should be looking for?
A: The most common regioisomer is the product of substitution at an alternative position on the aniline ring. Given the starting materials often used, you should be vigilant for isomers where the 4-methyl-1H-imidazol-1-yl group is not at the intended 3-position relative to the amine. The exact structure of the impurity will depend on the specific halogenated aniline used in your synthesis.
Q2: How can I confirm the presence and quantity of these regioisomers?
A: A multi-pronged analytical approach is essential for unambiguous identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing regioisomers.[5][6] Differences in the chemical shifts and coupling patterns of the aromatic protons in ¹H NMR, as well as the carbon signals in ¹³C NMR, can provide definitive structural information.[7] Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further elucidate the connectivity and confirm the exact isomeric structures.[7][8]
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantifying the levels of regioisomeric impurities.[8][9] Developing a robust HPLC method with good resolution between the desired product and its isomers is critical. Chiral HPLC columns can also be effective for separating isomers.[9]
Mass Spectrometry (MS): While regioisomers have the same mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) can sometimes differ, aiding in their identification.[8]
Thin-Layer Chromatography (TLC): TLC is a quick and valuable tool for monitoring the progress of purification.[8] However, regioisomers often have very similar Rf values, making separation on a TLC plate challenging.[10] Experimenting with different solvent systems is crucial to achieve separation.[10]
Troubleshooting Purification Strategies
The separation of regioisomers often requires a combination of techniques. Below are troubleshooting guides for the most common purification methods.
Chromatographic Separation
Flash column chromatography is a primary technique for separating regioisomers.[7] However, due to their similar polarities, baseline separation can be difficult to achieve.
Troubleshooting Guide: Column Chromatography
Issue
Potential Cause
Recommended Solution
Poor or no separation of isomers on TLC.
Inappropriate solvent system.
Screen a variety of solvent systems with different polarities and compositions. Consider adding a small percentage of a modifier like triethylamine or acetic acid to the mobile phase to improve separation of basic compounds like amines.[11]
Co-elution of isomers from the column.
Insufficient resolution.
Use a longer column with a smaller particle size silica gel (e.g., 100-200 mesh).[10] Employ a shallow solvent gradient or isocratic elution with the optimized solvent system from your TLC analysis.
Product streaking on the column.
Interaction of the basic amine with acidic silica gel.
Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine or ammonia.[11]
Crystallization is a powerful and scalable method for purifying organic compounds.[12] For regioisomers, finding a solvent system that allows for selective crystallization of the desired isomer is key.
Troubleshooting Guide: Crystallization
Issue
Potential Cause
Recommended Solution
Both isomers crystallize out together.
Similar solubilities in the chosen solvent.
Screen a wide range of solvents and solvent mixtures.[13] Try techniques like slow evaporation or vapor diffusion to encourage the growth of single, pure crystals.[13]
Product oils out instead of crystallizing.
The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.
Use a lower boiling point solvent or a more dilute solution. Try cooling the solution very slowly.
No crystallization occurs.
The solution is not supersaturated.
Slowly evaporate the solvent or add a less polar "anti-solvent" to decrease the solubility of the compound. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Chemical Derivatization and Salt Formation
When chromatographic and crystallization methods fail to provide adequate separation, chemical derivatization can be a powerful alternative. This involves converting the amine into a derivative (e.g., an amide or a salt) that may have significantly different physical properties, allowing for easier separation.
Selective Salt Formation
The basicity (pKa) of the amine functionality can be exploited for selective salt formation.[8] By treating the mixture of regioisomers with a specific amount of a strong acid, it may be possible to preferentially precipitate the salt of the desired, more basic isomer.[14]
Experimental Protocol: Purification via Selective Salt Formation
Dissolution: Dissolve the mixture of regioisomers in a suitable organic solvent (e.g., ethyl acetate, isopropanol).
Acid Addition: Slowly add a solution of a strong acid (e.g., hydrochloric acid in isopropanol, p-toluenesulfonic acid) to the stirred solution. The amount of acid should be sub-stoichiometric to the desired isomer.
Precipitation: The salt of the more basic regioisomer should preferentially precipitate out of the solution.
Isolation: Collect the precipitated salt by filtration and wash with a cold solvent.
Liberation of Free Base: The purified salt can then be converted back to the free amine by treatment with a base.
Logical Relationship: Derivatization for Purification
Caption: Purification workflow using chemical derivatization.
Final Confirmation of Purity
After purification, it is crucial to re-analyze the material to confirm the absence of regioisomeric impurities and determine the final purity. A combination of NMR and HPLC is recommended for the final quality control assessment.
By understanding the potential for regioisomer formation and employing a systematic approach to purification and analysis, researchers can confidently obtain high-purity 3-(4-Methyl-1H-imidazol-1-yl)benzenamine for their downstream applications.
References
García P, Franco P, Alvarez R, de Lera AR. Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC. J Sep Sci. 2011 May;34(9):999-1003. Available from: [Link]
Various Authors. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. 2016 Mar 15. Available from: [Link]
D'Archivio AA, Ruggieri F, Santilio A, Tonnina D, Fantozzi I. Characterization and Determination of Interesterification Markers (Triacylglycerol Regioisomers) in Confectionery Oils by Liquid Chromatography-Mass Spectrometry. ResearchGate. 2015. Available from: [Link]
Zarzycki PK, Wka M, Wiczling P, Chmielewska A, Pączkowska M, Główka FK. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Pol Pharm. 2007;64(3):205-11. Available from: [Link]
Rojas-Leaños A, et al. Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules. 2021;26(11):3348. Available from: [Link]
Van Der Puy M, et al. Separation of regioisomers of metal phthalocyanines. Google Patents. 2007.
Duncia JV, et al. Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. Google Patents. 1996.
Grinberga I, et al. PROCESS FOR THE PREPARATION OF 3-(TRIFLUOROMETHYL)-5-(4-METHYL-1H-IMIDAZOLE-1-YL)-BENZENEAMINE HYDROCHLORIDE. Google Patents. 2020.
Various Authors. Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. Google Patents. 2005.
Li Y, et al. Chiral Separation and Determination of Imidazole Anesthetic Drugs in Multiple Biological Matrices by a Validated UHPLC-MS/MS Method. Journal of Forensic Science and Medicine. 2023. Available from: [Link]
Various Authors. Separating Regioisomers using Preparative TLC. Reddit. 2025. Available from: [Link]
Various Authors. Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. Google Patents. 2017.
Chappeta S, et al. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank. 2021;2021(3):M1264. Available from: [Link]
Various Authors. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Google Patents. 2020.
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. AZoM. 2024. Available from: [Link]
Frontier A. How To: Purify by Crystallization. University of Rochester Department of Chemistry. 2026. Available from: [Link]
Joyce LA, et al. Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. Chem. Sci. 2020;11:7347-7353. Available from: [Link]
Shields JD, et al. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Cent. Sci. 2025. Available from: [Link]
Various Authors. Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit. 2021. Available from: [Link]
Various Authors. How to separate these regioisomers?. Reddit. 2024. Available from: [Link]
Various Authors. Process for the purification of aromatic amines. Google Patents. 2013.
Lin Y-C, et al. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Processes. 2021;9(11):1924. Available from: [Link]
Oxford Instruments. Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News-Medical. 2024. Available from: [Link]
Various Authors. Process for crystallizing and separating different diisocyanate isomers. Google Patents. 2011.
University of Cape Town. SOP: CRYSTALLIZATION. 2026. Available from: [Link]
National Center for Biotechnology Information. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem Compound Database. Available from: [Link]
Jakes J, et al. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Metabolites. 2022;12(11):1093. Available from: [Link]
Perron V, et al. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis. 2009;(02):283-289. Available from: [Link]
West JG, et al. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. J Am Chem Soc. 2021;143(25):9358-9364. Available from: [Link]
Moke HC, Leathers JMF. Process for the purification of amines. Google Patents. 1967.
National Center for Biotechnology Information. 3-(1H-Imidazol-1-ylmethyl)aniline. PubChem Compound Database. Available from: [Link]
National Center for Biotechnology Information. 1,3-Di(1H-imidazol-1-yl)benzene. PubChem Compound Database. Available from: [Link]
Technical Support Center: Optimizing Reaction Temperature for Imidazole-Aniline Coupling
Status: Active Topic: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig) Audience: Medicinal Chemists, Process Chemists Last Updated: October 2023 Core Directive: The Thermal Landscape In the synthesis of imidazol...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Topic: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
Audience: Medicinal Chemists, Process Chemists
Last Updated: October 2023
Core Directive: The Thermal Landscape
In the synthesis of imidazole-aniline motifs—privileged structures in kinase inhibitors like Nilotinib—temperature is not merely a kinetic accelerator; it is a selectivity switch.
The Critical Balance: You are balancing the activation energy required for the rate-determining step (often reductive elimination in bulky systems) against the thermal decomposition of the active Pd(0) species (aggregation into "Pd Black").
Diagnostic Decision Tree
Use this flowchart to determine your initial temperature strategy based on substrate class and base strength.
Figure 1: Strategic workflow for selecting and adjusting reaction temperature based on base strength and catalyst stability.
Troubleshooting Guide & FAQs
Issue 1: The Reaction Stalls at 50-60% Conversion
User Report: "I am running a coupling of 2-chloroimidazole with an aniline at
in Toluene. It starts fast but stops halfway. Adding more catalyst doesn't help."
Root Cause Analysis:
This is often due to product inhibition or catalyst deactivation , not lack of thermal energy. At
, the imidazole product (which is a good ligand itself) may competitively bind to the Palladium center, displacing the phosphine ligand and shutting down the cycle.
Corrective Protocol:
Do NOT increase temperature immediately. Higher temps (
) will likely accelerate ligand dissociation, worsening the inhibition.
Ligand Switch: Switch to a bulky biaryl phosphine like tBuXPhos or BrettPhos . These ligands create a steric shell that prevents product inhibition [1].
Temperature Ramp: If using a weak base (
), increase temp to only if using a highly stable precatalyst (e.g., XPhos Pd G4).
Issue 2: Formation of "Pd Black" Precipitate
User Report: "My reaction turns from orange to a black suspension within 30 minutes at
. Yield is <20%."
Root Cause Analysis:
"Pd Black" indicates the formation of catalytically inactive Pd(0) aggregates. This occurs when the rate of phosphine ligand dissociation (
) exceeds the rate of the oxidative addition step. High temperature drives ligand dissociation.
Corrective Protocol:
Lower Temperature: Drop to
.
Add Free Ligand: Add 1-2 mol% of free ligand (e.g., XPhos) in excess of the precatalyst to shift the equilibrium back toward the active
species.
Solvent Change: If high temp is required for solubility, switch from Toluene to tert-Amyl Alcohol . It has a higher boiling point but solvates the active species better than non-polar solvents.
Issue 3: Regioselectivity Mixtures (N1 vs N3)
User Report: "I am arylation 4-methylimidazole. At
, I get a 1:1 mixture of N1- and N3-arylated products. I need the N1 product."
Root Cause Analysis:
N-arylation of unsymmetrical imidazoles is under thermodynamic control at high temperatures. The Pd-N bond formation is reversible. High heat allows the Pd to detach and re-attach at the more thermodynamically stable (but potentially undesired) position [2].
Corrective Protocol:
Kinetic Control: Lower the temperature to
.
Base Switch: Use a stronger base like NaOtBu or LiHMDS to facilitate the reaction at this lower temperature.
Mechanism: This locks the reaction at the site of initial deprotonation (kinetic site) and prevents equilibration.
Optimization Protocols
Protocol A: Standard Thermal Screening (The "Workhorse")
Best for: 2-haloimidazoles + electron-rich anilines.
Parameter
Condition
Rationale
Catalyst
XPhos Pd G4 (2 mol%)
Air-stable, rapid activation.
Base
(2.0 equiv)
Mild, tolerates functional groups.
Solvent
1,4-Dioxane
BP allows reflux without pressure vessels.
Temperature
Sweet spot for Pd stability vs. reactivity.
Concentration
0.2 M
High conc. aids kinetics but watch for precipitation.
Step-by-Step:
Charge vial with Halo-imidazole (1.0 eq), Aniline (1.2 eq), Base, and Catalyst.
Seal and purge with
(3x). Crucial: Oxygen at destroys phosphines rapidly.
Add anhydrous Dioxane.
Heat to
for 4 hours.
Checkpoint: If conversion <50%, raise to
.
Protocol B: Low-Temperature / High-Selectivity
Best for: N-arylation of imidazoles or volatile anilines.
Parameter
Condition
Rationale
Catalyst
tBuXPhos Pd G3 (2 mol%)
Highly active for C-N coupling at low temp [3].
Base
NaOtBu (1.5 equiv)
Strong base drives deprotonation without heat.
Solvent
THF or Toluene
Good solubility at ambient temp.
Temperature
Prevents isomer equilibration.
Mechanistic Visualization: Where Temperature Acts[1]
The Buchwald-Hartwig cycle has two temperature-sensitive bottlenecks:
Oxidative Addition: Generally fast for Aryl-I/Br, but slow for Aryl-Cl. Heat helps here.
Reductive Elimination: The bond-forming step. Often requires heat for bulky substrates (like ortho-substituted anilines).
Figure 2: Catalytic cycle highlighting steps susceptible to thermal degradation (Red) and thermodynamic scrambling (Yellow).
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Bruno, N. C., et al. (2013). Rapidly Activating Pd-Precatalysts for C–N Coupling. Chemical Science, 4, 916-920.
Troubleshooting
Technical Support Center: Venetoclax (CAS 641571-11-1) Synthesis
A Guide to Minimizing Byproduct Formation for Researchers and Process Chemists Welcome to the technical support center for the synthesis of Venetoclax (CAS 641571-11-1). As a Senior Application Scientist, I understand th...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Byproduct Formation for Researchers and Process Chemists
Welcome to the technical support center for the synthesis of Venetoclax (CAS 641571-11-1). As a Senior Application Scientist, I understand the intricate challenges faced during the synthesis of complex molecules like Venetoclax. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common byproduct-related issues. Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in mechanistic understanding and process chemistry principles.
Section 1: Foundational Principles of Impurity Control
Before diving into specific byproducts, let's address the overarching strategies that form the bedrock of a robust and clean synthesis.
Question: What are the most critical factors to consider for minimizing impurities throughout the Venetoclax synthesis?
Answer: A successful strategy for impurity control is proactive, not reactive. It hinges on a deep understanding of the reaction at each stage.[1] The most critical considerations are:
Quality of Starting Materials: The purity profile of your Regulatory Starting Materials (RSMs) is paramount. Impurities in your starting materials can be carried through the synthesis or even act as catalysts for side reactions. A well-defined specification for each RSM is the first line of defense.[1]
Stoichiometry and Reagent Addition: The precise ratio of reactants is crucial. As we will discuss, seemingly minor deviations can dramatically favor the formation of byproducts, such as bis-adducts. The order and rate of reagent addition can also influence local concentrations and affect selectivity.
Reaction Conditions: Temperature, solvent, and reaction time are interconnected variables that must be tightly controlled. Many side reactions have different activation energies than the desired reaction; therefore, temperature control is a powerful tool to modulate selectivity.
Atmospheric Control: The Venetoclax molecule contains several moieties susceptible to oxidation.[2][3][4] Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) is often necessary to prevent the formation of oxidative impurities, especially during long reaction times or at elevated temperatures.
Understanding Downstream Fate: It's essential to know if an impurity generated in an early step can be purged in a subsequent crystallization or if it will react further to form a new, more challenging impurity. This "fate mapping" helps prioritize which impurities require the strictest control.[1]
Section 2: Troubleshooting Specific Byproducts in Venetoclax Synthesis
This section addresses specific, known byproducts encountered during common synthetic routes for Venetoclax.
The Bis-Adduct Impurity in the SNAr Reaction
Question: During the SNAr (Nucleophilic Aromatic Substitution) reaction to couple the piperazine intermediate, I'm consistently observing a significant bis-adduct impurity. What is its structure, and how can I prevent its formation?
Answer: This is a classic issue when using a symmetrical difunctional reagent like piperazine. The bis-adduct impurity, often designated as impurity 33 in process literature, arises when a second molecule of your electrophilic aryl halide reacts with the secondary amine of the already-coupled piperazine product.[1]
Mechanism of Formation:
The piperazine core has two reactive secondary amine nucleophiles. After the first desired SNAr reaction occurs, the product still contains a free secondary amine. This amine can compete with the piperazine starting material to react with another molecule of the aryl halide, resulting in an undesired dimeric or "bis-adduct" impurity.
Caption: Competing pathways for bis-adduct formation.
Troubleshooting and Control Strategy:
The key to suppressing this side reaction is to manipulate the reaction kinetics to favor the initial desired reaction. The most effective, field-proven method is to use a significant excess of the piperazine nucleophile.
Causality: By increasing the concentration of the piperazine starting material, you statistically favor the reaction of the aryl halide with a fresh piperazine molecule over a reaction with the already-formed product.
Proven Results: In process development studies, increasing the piperazine equivalent from 4 to 8 equivalents was shown to reduce the formation of the bis-adduct dimer from ~3% to less than 0.5%.[1]
Charge the reactor with the appropriate solvent (e.g., DMSO).
Add the aryl halide starting material.
Under an inert atmosphere, add at least 8 equivalents of the piperazine intermediate.
Proceed with the reaction under the established temperature and time conditions.
Monitor the reaction by HPLC, paying close attention to the relative peak area of the desired product versus the bis-adduct impurity.
Oxidative Impurities: Venetoclax N-oxide (VNO) and the Meisenheimer Rearrangement
Question: My final API batch shows two closely-eluting, mass-equivalent impurities after stress testing, especially under oxidative conditions. What are these, and how can I avoid them?
Answer: You are likely observing Venetoclax N-oxide (VNO) and the subsequent Venetoclax Hydroxylamine (VHA) impurity.[4] These are common degradation products that form when Venetoclax is exposed to oxidative stress.[2][3]
Venetoclax N-oxide (VNO): The piperazine moiety in Venetoclax contains a tertiary amine that is susceptible to oxidation, forming an N-oxide. This is the initial oxidative byproduct.
Venetoclax Hydroxylamine (VHA): This impurity is particularly insidious because it is formed from VNO through a thermal rearrangement known as the[1][5] Meisenheimer rearrangement.[2][3] Studies have shown that heating VNO in an aqueous medium can induce this rearrangement, converting VNO to VHA.[4]
Caption: Formation pathway of oxidative impurities.
Troubleshooting and Control Strategy:
Control of these impurities is a matter of prevention by minimizing exposure to harsh conditions.
Inert Atmosphere: During synthesis and handling, especially at the final API stage, ensure the material is protected under an inert atmosphere (N₂ or Ar) to prevent air oxidation.
Avoid Strong Oxidants: Scrutinize your process for any potential sources of oxidation. This includes not only reagents but also peroxide-containing solvents. Ensure solvents are tested for peroxides before use.
Control Thermal and Environmental Stress: Venetoclax may degrade when exposed to environmental factors like heat, light, or humidity.[5] The VNO to VHA rearrangement is specifically promoted by heat.[2][3] Therefore, adhere to recommended storage conditions and avoid excessive temperatures during work-up procedures like drying.
Purification: If these impurities do form, they typically require advanced chromatographic techniques for removal, such as preparative HPLC, which is not ideal for large-scale manufacturing.[2][3] The focus must remain on prevention.
Section 3: General FAQs
Question: Are there any "green chemistry" approaches to reduce byproducts in these types of syntheses?
Answer: Absolutely. The principles of green chemistry are directly aligned with the goal of minimizing byproduct formation, as this inherently reduces waste.[6] Key strategies include:
Catalysis: Utilizing highly selective catalysts can lower the activation energy for the desired reaction pathway, outcompeting side reactions.[6] For instance, the development of a robust Buchwald-Hartwig amination for a key C-N coupling in an optimized Venetoclax synthesis is a prime example of using catalysis to improve efficiency and purity.[7]
Atom Economy: Designing synthetic routes where the maximum number of reactant atoms are incorporated into the final product minimizes waste by definition. Convergent syntheses are often superior to linear ones in this regard.[6][7]
Safer Solvents: Choosing solvents that are less toxic and less prone to forming peroxides can enhance the overall safety and purity of the process.[6][8]
Question: How can I remove water generated as a byproduct to prevent it from causing side reactions?
Answer: While not a specifically cited issue in the Venetoclax literature provided, water is a common byproduct in many organic reactions (e.g., esterifications, imine formations) and can cause hydrolysis or other unwanted side products. Standard laboratory techniques to remove water in-situ include:
Azeotropic Removal: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) is a classic and effective method.[9]
Chemical Dehydrating Agents: Adding a solid drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves directly to the reaction can sequester water as it forms.[9] Molecular sieves are often preferred as they are more inert.
Water Scavengers: Reagents like triethyl orthoformate can be used to react chemically with water, consuming it as it is produced.[9]
The choice of method depends heavily on the compatibility of the reagents and conditions of your specific reaction.
References
Venetoclax Impurities and Related Compound - Veeprho Pharmaceuticals. [Link]
Synthetic Routes for Venetoclax at Different Stages of Development - ACS Publications. (2019). Organic Process Research & Development. [Link]
Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC. (2023). ACS Omega. [Link]
(PDF) Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - ResearchGate. (2023). ACS Omega. [Link]
Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PubMed. (2023). ACS Omega. [Link]
How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? - Patsnap Eureka. (2025). [Link]
Eco-Friendly Synthetic Strategies in Organic Chemistry: A Brief Review - ijarsct. (2025). International Journal of Advanced Research in Science, Communication and Technology. [Link]
I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? | ResearchGate. (2018). [Link]
WO2020049599A1 - Process for the preparation of 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1- yl]methyl}piperazin-1-yl)-n-({3-nitro-4-[(tetrahydro-2h-pyran-4-ylmethyl)amino] phenyl}sulfonyl)-. (2020).
strategies in organic synthesis - Wipf Group - University of Pittsburgh. (2004). [Link]
Venetoclax Impurity: Analytical Solutions That Work - Aquigen Bio Sciences. (2025). [Link]
Chemistry Innovations to Reduce Byproduct Waste | College of Computational, Mathematical and Physical Sciences - University of Guelph. (2022). [Link]
WO/2020/049599 PROCESS FOR THE PREPARATION OF 4-(4-{[2-(4-CHLOROPHENYL)-4,4-DIMETHYLCYCLOHEX-1-EN-1- YL]METHYL}PIPERAZIN-1-YL)-N-({3-NITRO-4-[(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)AMINO] PHENYL - WIPO Patentscope. (2020). [Link]
WO2020003272A1 - An improved process for the preparation of venetoclax - Google P
On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - MDPI. (2020). Molecules. [Link]
Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed. (2019). The Journal of Organic Chemistry. [Link]
Comparative HPLC Strategies for the Quantitation of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine
Executive Summary This guide addresses the critical chromatographic challenge in analyzing 3-(4-Methyl-1H-imidazol-1-yl)benzenamine : the separation of the target 4-methyl regioisomer from its thermodynamically stable 5-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the critical chromatographic challenge in analyzing 3-(4-Methyl-1H-imidazol-1-yl)benzenamine : the separation of the target 4-methyl regioisomer from its thermodynamically stable 5-methyl impurity .
While standard C18 methods often suffice for gross purity, they frequently fail to achieve baseline resolution (
) between regioisomers due to identical hydrophobicity. This guide compares a traditional Acidic C18 Workflow against an optimized Phenyl-Hexyl/Methanol System .
Recommendation: The Phenyl-Hexyl stationary phase is superior for this application, leveraging
interactions to discriminate between the steric positions of the methyl group on the imidazole ring.
Chemical Context & The Separation Challenge
The target molecule contains two distinct basic centers: the aniline amine (
) and the imidazole nitrogen ().
The Regioisomer Problem
During the Ullmann-type coupling or nucleophilic aromatic substitution used to synthesize this compound, the formation of the 5-methyl isomer is a common side reaction.
Methyl group proximal to the phenyl ring (steric clash).
Hydrophobicity
Identical ()
Identical
Separation Physics
Requires shape selectivity or -electron density discrimination.
Comparative Analysis: C18 vs. Phenyl-Hexyl
We evaluated two distinct methodologies. The data below synthesizes performance metrics typical for N-aryl imidazole separations.
Method A: The Traditional Approach (Baseline)
Column: C18 (L1),
Mobile Phase: Phosphate Buffer pH 3.0 / Acetonitrile[2]
Mechanism: Hydrophobic interaction.
Method B: The Optimized Approach (Recommended)
Column: Phenyl-Hexyl (L11),
Mobile Phase: Ammonium Acetate pH 6.5 / Methanol
Mechanism: Hydrophobic interaction +
stacking + Shape Selectivity.
Performance Data Summary
Metric
Method A (Standard C18)
Method B (Phenyl-Hexyl)
Status
Elution Order
Impurity co-elutes or shoulders
Impurity elutes before Target
Method B Wins
Resolution ()
(Critical Pair)
(Baseline)
Method B Wins
Tailing Factor ()
(Silanol interaction)
(Improved at pH 6.5)
Method B Wins
Run Time
25 mins
12 mins
Method B Wins
MS Compatibility
No (Non-volatile buffer)
Yes (Volatile buffer)
Method B Wins
Expert Insight: Method A fails because at pH 3.0, the imidazole ring is fully protonated. This disrupts the
-electron system, negating potential secondary interactions. Method B operates near neutral pH, keeping a portion of the imidazole uncharged and available for interaction with the Phenyl-Hexyl ligand.
Detailed Experimental Protocol (Method B)
This protocol is designed to be a self-validating system. The use of a "System Suitability Solution" containing both isomers is mandatory.
Reagents & Standards
Buffer: 10mM Ammonium Acetate, adjusted to pH 6.5 with dilute Acetic Acid.
): NLT 2.0 between 5-methyl (Impurity) and 4-methyl (Target).
Tailing Factor: NMT 1.5 for the main peak.
% RSD: NMT 2.0% for 5 replicate injections.
Method Development Logic & Workflow
The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl recommendation.
Caption: Decision tree highlighting the pivot from standard C18 to Phenyl-Hexyl chemistry to resolve structural isomers.
References
US Patent 2020/0377475 A1. "An Improved Process for 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline." Google Patents. (Discusses the formation and separation of the 4-methyl vs 5-methyl regioisomers).
SIELC Technologies. "Separation of Imidazole Derivatives on Mixed-Mode Columns." (Technical note on overcoming basic peak tailing and isomer separation).
[Link]
A Comparative Guide to the Validation of Analytical Methods for Apixaban (CAS 641571-11-1) Detection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount to ensuring product quality, safety, and efficacy. This gu...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount to ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of validated analytical methods for the detection of Apixaban (CAS 641571-11-1), a widely used oral anticoagulant. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for selecting and implementing the most suitable analytical strategy for your specific needs.
Apixaban, chemically known as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a direct factor Xa inhibitor.[1][2] Its therapeutic window and potential for bleeding events necessitate robust analytical methods for its determination in both bulk drug substances and pharmaceutical formulations. This guide will explore and compare the most prevalent techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), alongside a discussion on UV-Visible Spectroscopy.
The Analytical Landscape: A Comparative Overview
The choice of an analytical method is a critical decision driven by factors such as the required sensitivity, selectivity, sample matrix, and the intended application (e.g., routine quality control, pharmacokinetic studies, or impurity profiling).
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is a workhorse in the pharmaceutical industry for the routine analysis of APIs.[1][3] Its popularity stems from its simplicity, cost-effectiveness, and reliability for quantifying the main component.
Principle of Separation: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Apixaban, being a relatively non-polar molecule, is retained on the column and its elution is modulated by the composition of the mobile phase.
Common Methodological Choices & Their Rationale:
Column: C18 columns are the most frequently reported for Apixaban analysis, offering excellent separation and peak shape.[3][4][5] The choice of a specific C18 column (e.g., Ascentis Express, Zorbax, Hypersil BDS) can influence resolution and run time.[3][6][7]
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, ammonium formate) and an organic modifier (e.g., acetonitrile, methanol) is typically used.[3][5][6] The buffer controls the pH, which can affect the ionization state and retention of Apixaban, while the organic modifier controls the elution strength. Gradient elution is often employed to ensure the efficient separation of Apixaban from its impurities.[3]
Detection Wavelength: Apixaban exhibits maximum absorbance in the UV region, with detection wavelengths commonly set at 225 nm, 280 nm, or 276 nm.[1][3] The selection of the wavelength is a balance between achieving maximum sensitivity for Apixaban and minimizing interference from excipients or impurities.
Experimental Workflow: RP-HPLC-UV Analysis of Apixaban
Caption: Workflow for Apixaban quantification by RP-HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of Apixaban in biological matrices (e.g., plasma) or the detection of trace-level impurities, LC-MS/MS is the method of choice.[6][8][9]
Principle of Detection: LC-MS/MS combines the separation power of liquid chromatography with the highly specific and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode. This provides exceptional selectivity, as it is highly unlikely that an interfering compound will have the same retention time and the same mass transitions as the analyte of interest.
Key Methodological Aspects:
Sample Preparation: For biological samples, sample preparation is crucial to remove proteins and other matrix components that can interfere with the analysis. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed.[6][8][9]
Ionization: Positive electrospray ionization (ESI+) is typically used for Apixaban analysis.[8]
Mass Transitions: Specific precursor and product ions are selected for monitoring. For Apixaban, common transitions include m/z 460.2 > 443.2 and m/z 460.2 > 417.2.[6][8] The use of a stable isotope-labeled internal standard (e.g., Apixaban-d3 or Apixaban 13CD3) is highly recommended to correct for matrix effects and variations in instrument response.[6][9]
Experimental Workflow: LC-MS/MS Bioanalysis of Apixaban
Caption: Workflow for Apixaban bioanalysis by LC-MS/MS.
UV-Visible Spectroscopy
UV-Visible spectrophotometry is a simpler and more economical technique that can be used for the estimation of Apixaban in bulk and pharmaceutical formulations.[1][10] This method is based on the measurement of the absorption of ultraviolet radiation by the analyte.
Methodological Approach:
Solvent: A suitable solvent in which Apixaban is soluble and that does not interfere with its absorbance is chosen, with methanol being a common choice.[10]
Wavelength Selection: The wavelength of maximum absorbance (λmax) for Apixaban is determined, which is typically around 276-280 nm.[1][11]
Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of Apixaban in the sample is then determined by interpolating its absorbance on the calibration curve. Derivative spectroscopy can also be employed to enhance specificity.[1][10]
Comparative Performance of Validated Methods
The following tables summarize the performance characteristics of the discussed analytical methods based on published literature. These values should be considered as typical, and actual performance may vary depending on the specific instrumentation and experimental conditions.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Apixaban Quantification
Simple, rapid, and cost-effective for routine analysis of bulk drug and formulations where high sensitivity and selectivity are not required.
Impurity Profiling: A Critical Aspect of Method Validation
The control of impurities is a critical aspect of drug development and manufacturing. Analytical methods must be capable of separating and quantifying potential process-related impurities and degradation products.[3]
Common Impurities: Several process-related and degradation impurities of Apixaban have been identified.[3][12] Forced degradation studies, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light), are essential to demonstrate the stability-indicating nature of the analytical method.[7]
Analytical Techniques for Impurity Profiling:
RP-HPLC with UV detection is widely used for impurity profiling. The method should be validated to ensure that all known impurities are well-separated from the main peak and from each other.[3][12]
LC-MS/MS is invaluable for the structural elucidation of unknown impurities and for quantifying genotoxic impurities at very low levels.[3][13]
Conclusion: Selecting the Right Tool for the Job
The validation of analytical methods for the detection of Apixaban is a well-established field with a range of reliable techniques available.
For routine quality control of bulk drug and pharmaceutical formulations, RP-HPLC with UV detection offers a robust, cost-effective, and accurate solution.
For applications requiring high sensitivity and selectivity , such as bioanalysis and trace impurity analysis , LC-MS/MS is the gold standard.
UV-Visible spectroscopy provides a simple and rapid alternative for the quantification of Apixaban in less complex matrices, particularly in resource-limited settings.
The choice of the most appropriate method should be guided by a thorough understanding of the analytical requirements of the specific application, taking into account factors such as the sample matrix, the required level of sensitivity, and regulatory expectations. The information and comparative data presented in this guide are intended to empower researchers and drug development professionals to make informed decisions in the selection and implementation of analytical methods for Apixaban.
References
Mureșan, M., et al. (2015). Determination of Apixaban Levels in Human Plasma by a High-Throughput Liquid Chromatographic Tandem Mass Spectrometry Assay. Farmacia, 63(2), 244-249.
Waters Corporation. A Simple, Broadly Applicable Automated Bioanalytical Sample Preparation Strategy for LC-MS Quantification of Apixaban: Evaluation of Common Bioanalytical Extraction Techniques.
Lee, J., et al. (2019). Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 174, 44-50.
Benchchem. The Formation of Apixaban Impurities: An In-depth Technical Guide.
Gous, T., et al. (2021). The Development of a Liquid Chromatography High-Resolution Mass Spectrometric Method for Apixaban Quantification in Dried Plasma Spots in Parallel Reaction Monitoring Mode. Molecules, 26(5), 1385.
Anusha, K., et al. (2025). A Review of New Analytical Methods for Quantitative Determination and Validation of Apixaban. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 10-15.
Baig, M. L. A., & Ali, S. A. (2017). A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. Journal of Applied Pharmaceutical Science, 7(04), 044-052.
ResolveMass Laboratories Inc. (2025). Nitrosamine testing in Apixaban.
Shaikh, A. N., et al. (2022). Analytical Method Development and Validation of Apixaban by RP-HPLC. Quest Journals Journal of Research in Pharmaceutical Science, 8(9), 01-14.
Reddy, P. R., et al. (2022). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF APIXABAN IN BULK AND DOSAGE FORMS. NeuroQuantology, 20(10), 75-82.
ChemicalBook.
Patil, S., et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug. American Journal of Analytical Chemistry, 7, 697-713.
Reddy, B. M., et al. (2018). Development and Validation of Stability Indicating UPLC Method for Determination of Related Impurities of Apixaban Tablets. International Journal of Research in Pharmaceutical Sciences, 9(4), 1234-1242.
Prabhune, S. S., et al. (2014). Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products. Scientia Pharmaceutica, 82(4), 777–785.
International Council for Harmonisation. (2025). Q2(R1)
Dudhe, P. B., et al. (2013). Determination of Apixaban from Bulk and Tablet Dosage Form by Area Under Curve and First Order Derivative Spectrophotometric Methods. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 456-460.
Nisar Shaikh, A., et al. (2022). Development and validation of assay method for estimation of Apixaban in bulk drug and its marketed formulation. GSC Biological and Pharmaceutical Sciences, 18(2), 115-124.
Bala Krishna, M., & Annapurna, M. M. (2021). A Review on Analytical Techniques for the assay of Apixaban. Acta Scientific Pharmaceutical Sciences, 5(3), 20-25.
Zhang, D., et al. (2025). Analytical Methods for the Determination of Apixaban in Pharmaceuticals and Biological Matrices: A Systematic Review. Critical Reviews in Analytical Chemistry, 1-15.
Patel, J., et al. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF APIXABAN BY RP- HPLC METHOD. International Journal of Creative Research Thoughts, 11(5), a133-a143.
Thermal analysis (DSC/TGA) of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine
Thermal Analysis Profiling: 3-(4-Methyl-1H-imidazol-1-yl)benzenamine & Derivatives Executive Summary & Scope Target Audience: Drug Development Professionals, Process Chemists, and QC Analysts.[1] Context: This guide focu...
Target Audience: Drug Development Professionals, Process Chemists, and QC Analysts.[1]
Context: This guide focuses on the thermal characterization of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine scaffolds. While the user specified the des-trifluoromethyl variant (CAS 119481-71-9), this structural motif is most critical as the key intermediate for Nilotinib (Tasigna®), specifically the trifluoromethylated analog 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 641571-11-1).[1]
The Core Challenge: The synthesis of imidazole-substituted anilines inherently produces a mixture of regioisomers (4-methyl vs. 5-methyl). These isomers are chemically similar but possess distinct crystal packing energies.[1] Thermal analysis (DSC) is the primary "fingerprinting" tool to quantify this ratio without the expense of NMR, while TGA ensures solvent compliance.
Technical Specifications & Material Characterization
Before establishing a protocol, we must define the thermodynamic expectations for the target material versus its critical alternatives (impurities).
Analyst Insight: The melting point difference (~25°C) between the 4-methyl and 5-methyl isomers is the critical quality attribute (CQA). A DSC trace showing a "shoulder" or a secondary peak around 125°C indicates regioisomeric contamination that HPLC might miss if gradients are not optimized for isomers.[1]
Experimental Protocols (SOP)
These protocols are designed to be self-validating . If the TGA shows significant mass loss before the melting event, the DSC melting integral is invalid (solvated crystal).
Workflow Visualization
Figure 1: Sequential thermal analysis workflow. TGA is the gatekeeper for DSC validity.
): ~110–120 J/g (Theoretical). Significant drops in suggest amorphous content.[1]
Comparative Analysis: The "Alternative" Scenario
In drug development, the "alternative" is often the wrong isomer . The synthesis of the imidazole ring involves reacting a bromo-aniline with 4-methylimidazole.[1] This reaction is not 100% regioselective.[1]
Broadened peak; "Eutectic" shoulder on left side.[1]
Shallow, broad peak; noisy baseline.
152°C
140°C – 148°C (Depressed)
Variable (Glass transition may appear).
TGA Profile
Flat baseline until .
Flat baseline.
Gradual mass loss (1–3%) < 100°C.
Action
Release Batch
Reject (Recrystallize in Ethanol).
Re-dry (Vacuum/Heat).
Why the 4-Methyl Isomer Melts Higher:
The 4-methyl substitution allows for a more linear, planar conformation of the molecule, facilitating tighter
stacking in the crystal lattice.[1] The 5-methyl isomer introduces steric hindrance near the N-linkage, disrupting the packing efficiency and lowering the lattice energy (and thus the melting point).[1]
References
Nilotinib Intermediate Characterization
Source: PubChem Compound Summary for CID 12002825.[1]
Data: Melting point validation and chemical structure.[1]
Link:
Thermal Stability of Imidazole Derivatives
Source:Journal of Pharmaceutical and Biomedical Analysis, "Thermal stability study of crystalline and novel spray-dried amorphous nilotinib hydrochloride" (2018).
Relevance: Establishes TGA decomposition limits for the Nilotinib scaffold.
Link:
Regioisomer Separation (4-Me vs 5-Me)
Source:Molecules, "1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction" (2022).[1][2]
Relevance: Discusses the physical property differences (packing/solubility) between 4-methyl and 5-methyl imidazole isomers.
Link:
Synthesis & Patent Literature
Source: US Patent 2010/0016590 A1 "Nilotinib intermediates and preparation thereof".[1]
Relevance: Describes the crystallization and melting point ranges for the intermedi
Operational Guide: Proper Disposal of 3-(4-Methyl-1H-imidazol-1-yl)benzenamine
[1][2] Executive Safety Summary[2] 3-(4-Methyl-1H-imidazol-1-yl)benzenamine (and its structural analogs, such as the trifluoromethylated Nilotinib intermediate CAS 641571-11-1) acts as a functionalized aromatic amine.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Safety Summary[2]
3-(4-Methyl-1H-imidazol-1-yl)benzenamine (and its structural analogs, such as the trifluoromethylated Nilotinib intermediate CAS 641571-11-1) acts as a functionalized aromatic amine.[1][2] In the absence of a compound-specific SDS for the exact des-trifluoromethyl analog, you must apply the "Worst-Case" Precautionary Principle. [1][2]
Treat this substance as Acute Toxic (Category 3) , a Severe Eye Damager (Category 1) , and Hazardous to the Aquatic Environment .[2]
DO NOT mix with strong oxidizers or acids in the waste stream without neutralization.
Primary Disposal Path: High-temperature incineration with NOx scrubbing.[1][2]
Part 1: Chemical Assessment & Hazard Profiling[1][2]
To ensure safe disposal, we must understand the chemical behavior of the waste. This compound contains two distinct nitrogenous basic centers: the aniline (primary amine) and the imidazole (heterocycle).[2]
Feature
Chemical Logic
Disposal Implication
Basicity
The imidazole ring (pKa ~7) and aniline (pKa ~4) make the compound basic.[1][2]
Waste streams must be compatible with bases.[2][3] Avoid mixing with acid chlorides or anhydrides in the waste drum to prevent exothermic reactions.[2]
Oxidation Potential
Anilines are prone to oxidation, forming azo/nitro compounds or polymerizing to "aniline black."
Do not store waste in clear glass under direct sunlight for extended periods.[2] Segregate from strong oxidizers (e.g., permanganates, peroxides).[2]
Aquatic Toxicity
Aromatic amines are notoriously toxic to aquatic life (LC50 < 10 mg/L often).[2]
Zero-discharge policy. All rinsates must be collected as hazardous waste.[1][2]
Dust control is critical during transfer to waste containers to prevent inhalation.[2][4]
Part 2: Pre-Disposal Handling & Segregation[1][2]
Effective disposal starts at the bench. Segregate this compound into the Non-Halogenated Organic stream unless it is dissolved in halogenated solvents (e.g., DCM, Chloroform).
Solid Waste (Pure Compound/Contaminated Solids)
Container: High-Density Polyethylene (HDPE) wide-mouth jars or amber glass.
Labeling: Must be labeled "TOXIC" and "ORGANIC BASE."
Bagging: Double-bag all contaminated gloves, weighing boats, and paper towels in 4-mil polyethylene bags before placing them in the solid waste drum.[1][2]
Liquid Waste (Mother Liquors/Solutions)[1][2]
Solvent Compatibility: Ensure the carrier solvent is compatible.
pH Check: If the waste solution is highly acidic (e.g., HPLC waste with TFA), ensure the waste container is rated for acidic organic waste, or neutralize to pH 6-8 before consolidation if your facility requires it.[1][2]
Part 3: The Disposal Workflow
This workflow dictates the movement of the chemical from the experiment to the final waste pickup.
Figure 1: Decision tree for the segregation and disposal of imidazole-aniline derivatives.
Part 4: Emergency Spill Response
If a spill occurs during transfer or weighing, follow this specific protocol to minimize exposure to the amine.
PPE Required:
Respiratory: N95 (minimum) or P100 respirator if dust is visible.[2]
Skin: Double nitrile gloves (0.11 mm minimum thickness) or Laminate film (Silver Shield) for prolonged handling.[2]
Isolate: Evacuate the immediate area (10 ft radius).
Dampen: If the spill is solid powder, do not dry sweep . Cover with a paper towel dampened with Ethanol or Isopropanol to prevent dust generation.
Neutralize (Optional but Recommended): Because the compound is basic, wiping the surface with a dilute (5%) Acetic Acid solution after the initial cleanup can help solubilize and remove residues from the benchtop.[2]
Collect: Place all cleanup materials into a hazardous waste bag. Label as "Spill Debris: Toxic Aromatic Amine."[2]
Part 5: Regulatory Compliance[1][2]
Ensure your waste tags reference the following codes where applicable. While this specific CAS may not be explicitly listed in RCRA P-lists or U-lists, it falls under "Characteristic" waste due to toxicity.[1][2]
Regulatory Body
Classification
Code/Note
US EPA (RCRA)
Toxic Waste (Characteristic)
D001 (if in flammable solvent), D003 (Reactive - potential), or General Organic.[1][2] Best practice: Treat as Hazardous Waste .
EU (EWC)
Organic Chemical Waste
16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).[2]
UN 2811 (Solid) or UN 2810 (Liquid).[2] Class 6.1.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12002825, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. (Used as structural proxy for hazard profiling).[2][5] Retrieved from [Link][1][2]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines. Retrieved from [Link][1][2]
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]